molecular formula C7H16N2 B8534045 N1-Cyclobutylpropane-1,3-diamine

N1-Cyclobutylpropane-1,3-diamine

Cat. No.: B8534045
M. Wt: 128.22 g/mol
InChI Key: AZTVXBMUFIVEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclobutylpropane-1,3-diamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N'-cyclobutylpropane-1,3-diamine

InChI

InChI=1S/C7H16N2/c8-5-2-6-9-7-3-1-4-7/h7,9H,1-6,8H2

InChI Key

AZTVXBMUFIVEHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of lithium aluminum hydride (3.056 g, 80.5 mmol) in anhydrous diethyl ether (120 mL) was added a solution of 3-(cyclobutylamino)propanenitrile (5.000 g, 40.3 mmol) in anhydrous diethyl ether (40 mL), dropwise over 45 mins. The reaction mixture was stirred at room temperature for 15 mins and at reflux for 4 hrs, cooled to room temperature and stirred for 1 hr. The mixture was cooled to 0° C. and vigorously stirred while water (3.1 mL) was added dropwise, followed by 15% aqueous sodium hydroxide (3.1 mL), and finally water (9.3 mL). The resultant slurry was warmed to room temperature, stirred for 15 mins, and anhydrous magnesium sulfate added, stirring for an additional 15 mins. Solid materials were removed by filtration, washing multiple times with warm methylene chloride, and the filtrate concentrated under reduced pressure to give the desired product as a pale yellow liquid (3.44 g, 66%). 1H NMR (CDCl3, 300 MHz) 3.14 (m, 1H), 2.69-2.62 (m, 2H), 2.53-2.45 (m, 2H), 2.13-2.10 (m, 2H), 1.56-1.48 (m, 6H), 1.33 (br s, 3H).
Quantity
3.056 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.1 mL
Type
solvent
Reaction Step Six
Yield
66%

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